molecular formula C21H17N3OS B2972183 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one CAS No. 1212215-80-9

6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B2972183
CAS No.: 1212215-80-9
M. Wt: 359.45
InChI Key: YAKQKWDHLWJBEK-UHFFFAOYSA-N
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Description

6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is a complex organic compound that features a unique bicyclic structure fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with aromatic aldehydes under acidic conditions.

    Bicyclic Structure Formation: The bicyclic structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the bicyclic structure using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Functionalized derivatives with various substituents on the phenyl rings.

Scientific Research Applications

6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes. This compound may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.

    Benzothiazole Derivatives: Exhibits similar biological activities but with different structural features.

    Oxadiazole Derivatives: Another class of heterocyclic compounds with significant pharmacological properties.

Uniqueness

6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is unique due to its bicyclic structure fused with a thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

6-phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-19-12-11-17-16(14-7-3-1-4-8-14)13-18(19)24(17)21-22-20(23-26-21)15-9-5-2-6-10-15/h1-12,16-18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQKWDHLWJBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C=CC(=O)C1N2C3=NC(=NS3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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